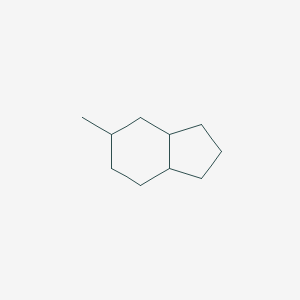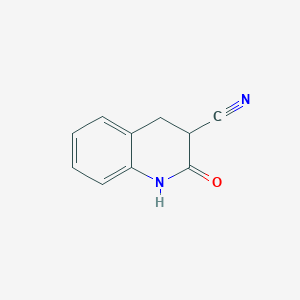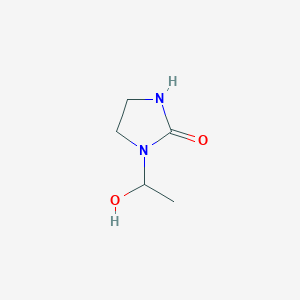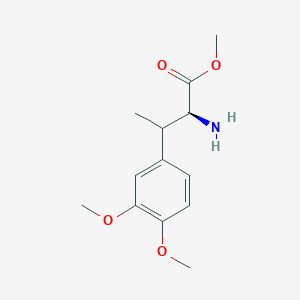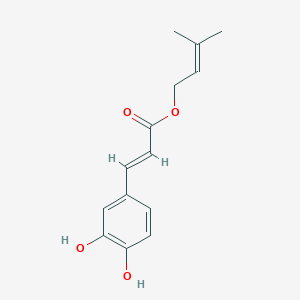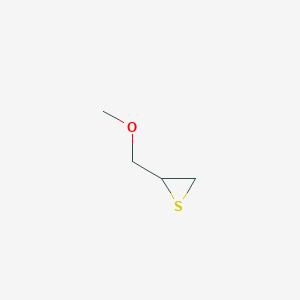
2-(Methoxymethyl)thiirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethyl)thiirane is a sulfur-containing organic compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a cyclic molecule that contains a thiirane ring, which is a three-membered ring that consists of two carbon atoms and one sulfur atom. The compound is also known as 1,3-dioxepane-2-thione or MMT, and it has a molecular formula of C5H8O2S.
Mecanismo De Acción
The mechanism of action of 2-(Methoxymethyl)thiirane is not well understood. However, it is believed to act as a nucleophile due to the presence of the sulfur atom in the thiirane ring. The compound can also undergo ring-opening reactions, which make it a useful building block for the synthesis of other organic compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-(Methoxymethyl)thiirane. However, studies have shown that the compound has low toxicity and does not cause significant adverse effects in laboratory animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Methoxymethyl)thiirane in laboratory experiments is its ability to undergo ring-opening reactions, which make it a useful building block for the synthesis of other organic compounds. The compound is also relatively easy to synthesize and has low toxicity. However, one limitation of using the compound is its low yield, which can make it challenging to obtain large quantities of the compound for experiments.
Direcciones Futuras
There are several future directions for research involving 2-(Methoxymethyl)thiirane. One area of interest is the development of new synthetic methods for the compound that can increase the yield of the synthesis process. Another direction is the exploration of the compound's potential applications in the synthesis of biologically active molecules. Additionally, further research is needed to understand the mechanism of action of the compound and its potential biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 2-(Methoxymethyl)thiirane can be achieved through various methods, including the reaction of 2-chloro-1,3-dioxane with potassium sulfide in the presence of a phase-transfer catalyst. Another method involves the reaction of 2-chloro-1,3-dioxane with sodium sulfide in the presence of a crown ether. The yield of the synthesis method is typically around 50-60%.
Aplicaciones Científicas De Investigación
2-(Methoxymethyl)thiirane has been found to have various applications in scientific research. It has been used as a building block for the synthesis of other organic compounds, including chiral ligands and catalysts. The compound has also been used as a precursor for the synthesis of biologically active molecules, such as antitumor and antiviral agents.
Propiedades
Número CAS |
19858-14-1 |
|---|---|
Nombre del producto |
2-(Methoxymethyl)thiirane |
Fórmula molecular |
C4H8OS |
Peso molecular |
104.17 g/mol |
Nombre IUPAC |
2-(methoxymethyl)thiirane |
InChI |
InChI=1S/C4H8OS/c1-5-2-4-3-6-4/h4H,2-3H2,1H3 |
Clave InChI |
SVUNGRWSYPGFNP-UHFFFAOYSA-N |
SMILES |
COCC1CS1 |
SMILES canónico |
COCC1CS1 |
Otros números CAS |
19858-14-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



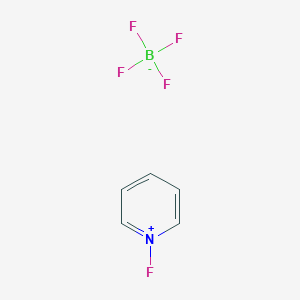
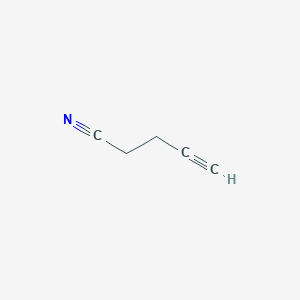
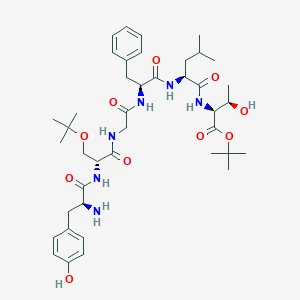
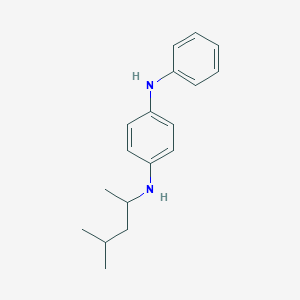
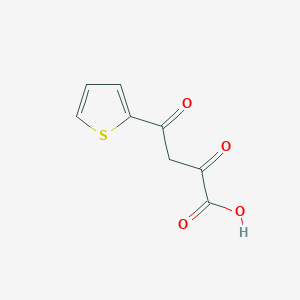
![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)
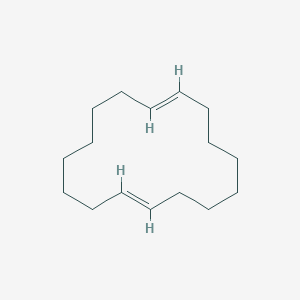
![3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one](/img/structure/B11469.png)
![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)
